3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Description
3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS 1383343-16-5) is a piperidine-based compound featuring a tert-butyl carbamate group at position 1, a ketone at position 4, and a methoxymethyl substituent at position 2. Its molecular formula is C₁₂H₂₁NO₄, with a molar mass of 243.3 g/mol . This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of alkaloid derivatives or kinase inhibitors.
Properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSWWZASZDLNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 4-Oxo-piperidine
A starting material such as 4-oxo-piperidine can undergo Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., DMAP or triethylamine). This step is often conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding 1-Boc-4-oxo-piperidine . The Boc group stabilizes the amine against undesired side reactions during downstream alkylation or oxidation steps.
Alternative Routes via Pre-protected Intermediates
In some cases, commercially available Boc-protected piperidones (e.g., 1-Boc-3-oxopiperazine ) serve as precursors. For example, alkylation of 1-Boc-3-oxopiperazine with ethyl chloroacetate under basic conditions (NaH/DMF) introduces carboxylate side chains. Analogous strategies could apply to methoxymethyl group installation at the 3-position of 4-oxo-piperidine.
Methoxymethyl Group Introduction via Alkylation
The methoxymethyl (–CH₂OCH₃) group at position 3 is introduced through nucleophilic alkylation or Mitsunobu reactions.
Alkylation Using Methoxymethyl Chloride
1-Boc-4-oxo-piperidine is deprotonated at the 3-position using a strong base (e.g., NaH or LDA) in anhydrous DMF or THF. Subsequent reaction with methoxymethyl chloride at 0–65°C affords the alkylated product. This method mirrors the ethyl chloroacetate alkylation reported for piperazine derivatives, with yields typically ranging from 70–85% after purification by flash chromatography.
Table 1: Alkylation Conditions and Outcomes
| Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| NaH (60%) | DMF | 65°C | 85% | 99% |
| LDA | THF | −78°C | 78% | 95% |
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction, utilizing methoxymethanol and diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) in THF. This method avoids harsh bases but requires stoichiometric reagents, increasing costs.
Ketone Retention and Stability Considerations
The 4-oxo (ketone) group is inherently stable under Boc protection and alkylation conditions. However, reductive side reactions (e.g., ketone reduction to alcohol) may occur if reducing agents (e.g., NaBH₄) are present. To mitigate this, strictly anhydrous conditions and inert atmospheres (N₂/Ar) are maintained during alkylation.
Comparative Analysis of Synthetic Routes
Route 1: Sequential Boc Protection and Alkylation
Route 2: Pre-functionalized Intermediate
Use 1-Boc-3-hydroxymethyl-4-oxo-piperidine , followed by methylation (MeI/K₂CO₃) to install the methoxymethyl group. This two-step process avoids strong bases but requires additional purification.
Total Yield : ~70%
Table 2: Route Comparison
| Route | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| 1 | 2 | 80% | High | Excellent |
| 2 | 3 | 70% | Moderate | Good |
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Key Features of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester and Analogues
Physicochemical Properties
- Solubility: The methoxymethyl group in the target compound enhances hydrophilicity compared to non-polar analogues like tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate .
- Stability : The tert-butyl ester group in all analogues protects the carbamate from hydrolysis, but the presence of electron-withdrawing groups (e.g., 4-oxo) may accelerate degradation under basic conditions.
- Reactivity: The 4-oxo group enables enolate formation for alkylation or condensation reactions, while the methoxymethyl group offers sites for oxidation to carboxylic acids or demethylation .
Biological Activity
3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant biological activity, particularly as an acetyl-CoA carboxylase (ACC) inhibitor. This compound has garnered attention for its potential applications in treating metabolic disorders such as obesity and dyslipidemia.
- Molecular Formula : C12H21NO4
- Molar Mass : 243.3 g/mol
- CAS Number : 1383343-16-5
The primary biological activity of this compound is its role as an ACC inhibitor. ACC is a key enzyme in fatty acid synthesis and metabolism, making this compound a potential therapeutic agent for conditions associated with lipid metabolism disorders.
Efficacy Studies
- In Vitro Studies :
- In Vivo Studies :
Case Study 1: Obesity Management
A study involving Sprague Dawley rats demonstrated that treatment with the compound at varying doses led to significant weight loss compared to control groups. The results indicated a dose-dependent effect on body weight reduction and metabolic improvements, suggesting its potential utility in obesity management .
Case Study 2: Dyslipidemia Treatment
In another study focusing on dyslipidemia, the compound was shown to effectively lower plasma lipid levels in hyperlipidemic rats. Measurements of serum triglycerides and cholesterol revealed substantial decreases post-treatment, indicating a favorable impact on lipid metabolism .
Data Table: Summary of Biological Activity Findings
| Study Type | Model | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| In Vitro | HepG2 Cells | N/A | Significant inhibition of ACC activity |
| In Vivo | Sprague Dawley Rats | 10 & 30 | Reduced body weight, improved lipid profile |
| In Vivo | Hyperlipidemic Rats | Varies | Decreased serum triglycerides and cholesterol |
Q & A
Q. How can the synthesis of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as stoichiometry of reagents, solvent selection, and temperature. For tert-butyl esters, the use of neutralizing agents like N,N-diisopropylethylamine (DIPEA) during acid-catalyzed reactions can improve yield by minimizing side reactions. For example, 0.5 equivalents of DIPEA were shown to efficiently neutralize HBr generated during pyrrole synthesis, enabling in situ tert-butyl ester hydrolysis while maintaining product integrity . Chromatographic purification (e.g., Sephadex LH-20) is critical for removing byproducts like pentachlorophenol, as demonstrated in peptide synthesis protocols .
Q. What are the recommended purification strategies for intermediates and final products?
- Methodological Answer : Column chromatography (silica gel or Sephadex LH-20) is widely used for isolating tert-butyl ester derivatives, particularly when crystallinity is poor. For example, pentachlorophenol removal from benzyloxycarbonyl-glutamic acid tert-butyl ester intermediates required Sephadex LH-20 chromatography . Recrystallization may be feasible for derivatives with high crystallinity, such as those with bulky substituents.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Safety protocols include:
- Using fume hoods and personal protective equipment (PPE) due to respiratory and ocular irritancy risks .
- Avoiding prolonged skin contact, as tert-butyl esters may act as lachrymators .
- Storing under inert conditions (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester group .
Advanced Research Questions
Q. How does the stability of the tert-butyl ester group vary under different pH and temperature conditions?
- Methodological Answer : The tert-butyl ester is stable under basic conditions but hydrolyzes rapidly in acidic media (e.g., HCl, TFA). Stability studies should include:
- Monitoring degradation via HPLC or LC-MS under varying pH (1–12) and temperatures (25–60°C).
- Using deuterated solvents (e.g., D2O) for NMR to track hydrolysis kinetics . Evidence shows that HBr generated in situ during Hantzsch pyrrole synthesis can accelerate tert-butyl ester cleavage, requiring precise neutralization with DIPEA .
Q. What advanced techniques (e.g., microwave-assisted synthesis) improve reaction efficiency?
- Methodological Answer : Microwave reactors enhance reaction rates and yields for tert-butyl ester derivatives. For example, solid-phase microwave synthesis reduced reaction times for HBED–CC–tris(tert-butyl ester) from hours to minutes, achieving >90% purity . Optimization parameters include microwave power (100–300 W), solvent dielectric constant, and catalyst loading.
Q. How can conflicting data on reaction yields or byproduct formation be resolved?
- Methodological Answer : Contradictions in yield data often arise from differences in reagent purity or reaction scale. Strategies include:
- Replicating conditions with standardized reagents (e.g., anhydrous solvents, freshly opened DIPEA).
- Using DoE (Design of Experiments) to identify critical variables (e.g., equivalents of acid catalysts).
- Analyzing byproducts via tandem mass spectrometry (MS/MS) to trace unexpected adducts .
Q. What analytical methods are most effective for characterizing tert-butyl ester derivatives?
- Methodological Answer :
Q. How does the tert-butyl group influence regioselectivity in multi-step reactions?
- Methodological Answer : The steric bulk of the tert-butyl group directs reactions to less hindered sites. For example, in peptide coupling, the tert-butyl ester protects carboxylic acids, enabling selective amide bond formation at other positions. Mixed anhydride methods (e.g., isobutyl chloroformate) are preferred over dicyclohexylcarbodiimide (DCC) to avoid N-acylurea byproducts .
Specialized Methodological Considerations
Q. What role does this compound play in peptide nucleic acid (PNA) synthesis?
- Methodological Answer : The tert-butyl ester protects carboxylic acids during PNA backbone assembly. For example, Fmoc-C2-glycine-tert-butyl ester derivatives are intermediates in PNA synthesis, where the tert-butyl group is removed post-coupling using TFA to expose the carboxylic acid for subsequent chain elongation .
Q. How can degradation studies resolve contradictions in stability data under oxidative conditions?
- Methodological Answer :
Accelerated degradation studies using radical initiators (e.g., AIBN) or peroxide solutions can model oxidative stability. LC-MS/MS identifies degradation products (e.g., free carboxylic acids or rearranged piperidine derivatives). For tert-butyl esters, oxidative resistance is typically high, but trace metal impurities may catalyze decomposition, requiring chelating agents like EDTA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
